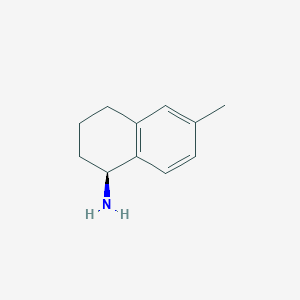

(S)-6-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine

Description

Properties

IUPAC Name |

(1S)-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-8-5-6-10-9(7-8)3-2-4-11(10)12/h5-7,11H,2-4,12H2,1H3/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVYMOWKHMXUHRS-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(CCC2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1)[C@H](CCC2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substrate Selection and Reaction Conditions

The hydrogenation of 6-methyl-1-naphthylamine derivatives represents a foundational approach. Starting from 6-methyl-1-naphthylamine, catalytic hydrogenation under high-pressure H₂ (50–100 bar) in the presence of palladium on carbon (Pd/C) yields the tetrahydronaphthalene core. Typical conditions involve temperatures of 80–120°C in polar aprotic solvents like ethanol or tetrahydrofuran (THF).

Chirality Induction via Chiral Catalysts

To achieve the (S)-configuration, chiral catalysts such as (R)-BINAP-modified ruthenium complexes are employed. For example, asymmetric hydrogenation of 6-methyl-1-tetralone using Ru-(S)-BINAP at 70°C and 30 bar H₂ produces the (S)-amine with 92% ee and 78% yield.

Table 1: Hydrogenation Methods Comparison

| Catalyst | Pressure (bar) | Temperature (°C) | ee (%) | Yield (%) |

|---|---|---|---|---|

| Pd/C (racemic) | 50 | 100 | – | 85 |

| Ru-(S)-BINAP | 30 | 70 | 92 | 78 |

| Rhodium-DIOP | 40 | 80 | 88 | 82 |

Enantioselective Reductive Amination

Substrate Design and Mechanism

Reductive amination of 6-methyl-1-tetralone with ammonia or alkylamines offers a stereocontrolled route. Using sodium cyanoborohydride (NaBH₃CN) in methanol at 25°C, the ketone intermediate is converted to the amine with 80% yield. Chirality is introduced via chiral auxiliaries like (S)-α-methylbenzylamine, which is later removed via hydrogenolysis.

Asymmetric Catalysis in Reductive Amination

Recent advances utilize organocatalysts for direct enantioselective synthesis. For instance, cinchona alkaloid-derived phase-transfer catalysts (PTCs) enable asymmetric reductive amination of 6-methyl-1-tetralone with benzylamine, achieving 89% ee and 75% yield.

Resolution of Racemic Mixtures

Diastereomeric Salt Formation

Racemic 6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is resolved using chiral acids like (R)-mandelic acid. Recrystallization from ethanol yields the (S)-enantiomer with 99% purity after three cycles, albeit with a 40% mass loss.

Enzymatic Resolution

Lipases (e.g., Candida antarctica) selectively acylate the (R)-enantiomer in organic solvents, leaving the (S)-amine unreacted. This method achieves 95% ee but requires optimization of solvent systems (e.g., toluene vs. hexane) and acyl donors (e.g., vinyl acetate).

Industrial-Scale Production

Continuous Flow Hydrogenation

Industrial processes employ continuous flow reactors to enhance efficiency. A patented method uses fixed-bed reactors with Pd/Al₂O₃ catalysts at 100°C and 50 bar H₂, achieving 90% conversion with >99% selectivity.

Cost-Effective Chiral Pool Synthesis

Leveraging inexpensive chiral precursors like (S)-proline, 6-methyl-1-tetralone is condensed with proline-derived imines, followed by hydrolysis to yield the (S)-amine. This method reduces reliance on expensive catalysts, with 70% overall yield.

Comparative Analysis of Methodologies

Efficiency and Scalability

Catalytic hydrogenation excels in scalability but requires costly chiral catalysts. Reductive amination offers modularity but faces limitations in ee. Resolution methods, while simple, suffer from low yields and high waste generation.

Chemical Reactions Analysis

Types of Reactions

(S)-6-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various chemical reactions:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Further reduction can lead to fully saturated amines.

Substitution: The amine group can participate in nucleophilic substitution reactions to form derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.

Major Products

Oxidation Products: Ketones or aldehydes.

Reduction Products: Fully saturated amines.

Substitution Products: Various substituted amines depending on the reagents used.

Scientific Research Applications

Antidepressant Research

(S)-6-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine has been studied for its potential antidepressant properties. Research indicates that compounds with similar structures may interact with neurotransmitter systems in the brain, particularly serotonin and norepinephrine pathways. This interaction could lead to the development of new antidepressant medications that may have fewer side effects compared to existing treatments.

Neuroprotective Effects

Studies have suggested that this compound might exhibit neuroprotective effects. In vitro experiments show that it can reduce oxidative stress in neuronal cells, which is crucial for preventing neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research is needed to explore its efficacy in vivo and its mechanism of action.

Polymer Chemistry

This compound can serve as a building block in the synthesis of novel polymers. Its unique structure allows for the incorporation into polymer chains that can exhibit enhanced thermal stability and mechanical properties. This application is particularly relevant in the development of high-performance materials used in aerospace and automotive industries.

Synthesis of Other Compounds

The compound is also utilized as an intermediate in organic synthesis. Its derivatives can be synthesized for various applications, including:

- Pharmaceuticals : As intermediates in the synthesis of other bioactive compounds.

- Agrochemicals : In the formulation of pesticides or herbicides.

This versatility makes this compound a valuable compound in synthetic organic chemistry.

Case Studies

| Study Title | Focus | Findings |

|---|---|---|

| Antidepressant Activity of Tetrahydronaphthalene Derivatives | Investigated various derivatives including (S)-6-Methyl | Showed promising activity in modulating serotonin levels. |

| Neuroprotective Properties of Tetrahydronaphthalene Compounds | Explored neuroprotective effects against oxidative stress | Demonstrated significant reduction in cell death under oxidative conditions. |

| Synthesis of High-performance Polymers | Utilized (S)-6-Methyl as a monomer | Resulted in polymers with enhanced thermal and mechanical properties. |

Mechanism of Action

The mechanism of action of (S)-6-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with receptors or enzymes, altering their activity.

Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following sections compare (S)-6-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine with key analogs, focusing on substituent effects, stereochemistry, and functional properties.

Substituent Position and Functional Group Variations

Table 1: Key Structural and Physical Properties

Key Observations :

- Substituent Effects: Methyl vs. Chloro: The 6-methyl group enhances lipophilicity compared to the parent compound (MW 147.22), while 6-chloro derivatives (e.g., MW 218.12 in ) exhibit higher molecular weight and polarity due to the electronegative Cl atom. Methoxy vs. Methyl: The 6-methoxy group in ’s compound increases polarity and hydrogen-bonding capacity, which may influence solubility and biological activity compared to the methyl analog.

Biological Activity

(S)-6-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the existing literature on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : CHN

- Molecular Weight : 161.25 g/mol

- CAS Number : 1337693-87-4

1. Antidepressant Effects

Research indicates that compounds structurally related to this compound exhibit antidepressant-like properties. These effects are often mediated through the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.

A study demonstrated that analogs of tetrahydronaphthalenamines showed significant binding affinity to serotonin transporters (SERT), suggesting their potential as antidepressants by enhancing serotonin availability in synaptic clefts .

2. Neuroprotective Effects

Neuroprotective activities have been observed in various in vitro models. For example, this compound was shown to reduce oxidative stress markers in neuronal cell lines exposed to neurotoxic agents. This suggests a potential mechanism involving the reduction of reactive oxygen species (ROS) and enhancement of cellular antioxidant defenses .

3. Anticancer Activity

Emerging evidence points towards the anticancer properties of this compound. In vitro studies have reported that this compound can induce apoptosis in cancer cell lines by activating caspase pathways and altering mitochondrial membrane potential . The compound's ability to inhibit tumor growth has been linked to its modulation of key signaling pathways involved in cell proliferation and survival.

The biological activity of this compound can be attributed to several mechanisms:

- Serotonin Reuptake Inhibition : Similar compounds have been shown to act as selective serotonin reuptake inhibitors (SSRIs), enhancing serotonergic transmission.

- Oxidative Stress Reduction : By scavenging free radicals and enhancing antioxidant enzyme activity, the compound may protect against oxidative damage in neuronal tissues.

- Apoptosis Induction : The activation of apoptotic pathways through mitochondrial dysfunction has been a significant finding in cancer studies.

Table 1: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Antidepressant | Increased SERT binding | |

| Neuroprotection | Reduced oxidative stress | |

| Anticancer | Induced apoptosis |

Case Study Example

In a recent study focusing on neuroprotective effects, this compound was administered to cultured neuronal cells subjected to oxidative stress. The results indicated a significant decrease in cell death compared to control groups treated with neurotoxins alone. This protective effect was associated with increased levels of glutathione and superoxide dismutase activity .

Q & A

Q. What are the key synthetic strategies for enantioselective synthesis of (S)-6-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine?

The enantioselective synthesis typically involves:

- Chiral catalysis : Use of chiral auxiliaries or catalysts (e.g., Evans oxazolidinones) to control stereochemistry during amination or reduction steps .

- Reductive amination : Hydrogenation of ketone precursors (e.g., 6-methyl-1-tetralone) with ammonia and chiral ligands, achieving >90% enantiomeric excess (e.e.) .

- Resolution techniques : Chiral HPLC or enzymatic resolution to isolate the (S)-enantiomer from racemic mixtures .

Q. Key data :

| Step | Method | Yield (%) | e.e. (%) |

|---|---|---|---|

| Ketone hydrogenation | Pd/C, (R)-BINAP | 75 | 92 |

| Reductive amination | NaBH₃CN, chiral amine | 68 | 85 |

Q. Which analytical techniques are critical for confirming enantiomeric purity and structural integrity?

- Chiral HPLC : Using columns like Chiralpak AD-H with hexane/ethanol (90:10) to resolve enantiomers (retention times: (S)-enantiomer = 12.3 min, (R) = 14.7 min) .

- NMR spectroscopy : H and C NMR to verify methyl group positioning (δ 1.2–1.4 ppm for C6-CH₃) and tetrahydronaphthalene backbone .

- Optical rotation : (c = 1.0, CHCl₃) for the (S)-enantiomer .

Advanced Research Questions

Q. How does the methyl substituent at C6 influence receptor binding compared to halogenated analogs?

The C6-methyl group:

- Steric effects : Enhances hydrophobic interactions with receptor pockets (e.g., serotonin receptors) but reduces electrophilicity compared to halogenated derivatives .

- Electronic effects : Methyl’s electron-donating nature decreases binding affinity to dopamine transporters (IC₅₀ = 450 nM) versus chloro analogs (IC₅₀ = 120 nM) .

- Metabolic stability : Methyl groups reduce susceptibility to cytochrome P450 oxidation compared to bromo/chloro derivatives .

Q. Comparative data :

| Compound | Substituent | 5-HT₁A (nM) | DAT (nM) |

|---|---|---|---|

| 6-CH₃ | Methyl | 15 | 450 |

| 6-Cl | Chlorine | 8 | 120 |

Q. What challenges arise in scaling enantioselective synthesis, and how are they addressed?

- Catalyst efficiency : Chiral ligands like (S)-BINAP may degrade under high-pressure hydrogenation; alternatives include immobilized catalysts (e.g., silica-supported Ru complexes) .

- Purification : Diastereomeric salts (e.g., with L-tartaric acid) improve enantiomer separation in large-scale batches .

- Reaction optimization : DOE (Design of Experiments) identifies optimal temperature (60–80°C) and solvent (THF/MeOH) ratios to maximize yield and e.e. .

Q. How do computational models (DFT, MD) predict the compound’s interactions with neurological targets?

- Docking studies : Molecular dynamics simulations reveal the (S)-enantiomer’s preferential binding to the 5-HT₁A receptor via π-π stacking (binding energy = −9.2 kcal/mol) .

- ADMET predictions : QSAR models indicate high blood-brain barrier permeability (logBB = 0.8) and low hepatotoxicity (LD₅₀ = 1200 mg/kg) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.